molecular formula C23H29N7O2 B2640916 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920204-26-8

2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2640916
CAS No.: 920204-26-8
M. Wt: 435.532
InChI Key: SGXDTNNDEXXVDF-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that features a cyclohexyl group, a methoxyphenyl group, and a triazolopyrimidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazolopyrimidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.

    Cyclohexyl Group Introduction: The cyclohexyl group is often introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the ethanone moiety to the piperazine-triazolopyrimidine intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazolopyrimidine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways and receptors.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe in the study of enzyme mechanisms and interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Lacks the methoxy group, which may affect its binding affinity and specificity.

    2-cyclohexyl-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the methoxy group in 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a key differentiator, potentially enhancing its binding interactions with specific biological targets and influencing its pharmacokinetic properties.

This compound’s unique structure and functional groups make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDTNNDEXXVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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